N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(18-19-11-16(24-18)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGHJOJMRPHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Hydroxy Ketones with Potassium Cyanate
A method adapted from the synthesis of oxazol-2-one derivatives involves condensing α-hydroxy ketones with potassium cyanate under acidic conditions. For 5-phenyloxazole-2-carboxylic acid, phenylglyoxylic acid (α-keto acid derivative) reacts with hydroxylamine hydrochloride in ethanol/water (5:1) at reflux, forming an intermediate hydroxamic acid. Subsequent cyclization via dehydration in the presence of acetic anhydride yields the oxazole ring.
Representative Procedure :
- Phenylglyoxylic acid (5.0 mmol) and hydroxylamine hydrochloride (7.5 mmol) are refluxed in ethanol/water (30 mL) for 4 h.
- The mixture is concentrated, extracted with ethyl acetate, and dried to yield the hydroxamic acid intermediate.
- Cyclization with acetic anhydride (10 mL) at 120°C for 2 h affords 5-phenyloxazole-2-carboxylic acid (yield: 68–72%).
Palladium-Catalyzed Cross-Coupling for Oxazole Functionalization
Alternative routes employ α-bromo acetophenone derivatives subjected to palladium-catalyzed coupling with cyanate sources. For instance, treatment of 2-bromo-1-phenylpropan-1-one with potassium cyanate in the presence of Pd(PPh₃)₄ and CO gas in DMF at 100°C generates the oxazole carboxylate, which is hydrolyzed to the free acid.
Activation of 5-Phenyloxazole-2-Carboxylic Acid
Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Two activation methods are widely employed:
Acid Chloride Formation
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) converts the acid to its corresponding acid chloride. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by solvent removal under reduced pressure.
Procedure :
Coupling Reagent-Mediated Activation
Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate in situ activation. This method avoids handling moisture-sensitive acid chlorides and is preferred for large-scale synthesis.
Typical Conditions :
- The carboxylic acid (1.0 mmol), EDCl (1.2 mmol), and HOBt (1.1 mmol) are stirred in DMF (10 mL) at room temperature for 30 min.
- The activated ester forms quantitatively, ready for subsequent amide coupling.
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-Amine
While often commercially available, the amine component can be synthesized via:
Nitration and Reduction of 1,4-Benzodioxan
- Nitration : 1,4-Benzodioxan is nitrated with fuming HNO₃ in H₂SO₄ at 0°C, yielding 6-nitro-1,4-benzodioxan.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine (yield: 75–80%).
Amide Coupling: Final Step Assembly
The coupling of 5-phenyloxazole-2-carbonyl chloride with 2,3-dihydrobenzo[b]dioxin-6-amine proceeds under basic conditions:
Optimized Procedure :
- 2,3-Dihydrobenzo[b]dioxin-6-amine (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in anhydrous DCM (15 mL) at 0°C.
- 5-Phenyloxazole-2-carbonyl chloride (1.1 mmol) in DCM (5 mL) is added dropwise over 15 min.
- The reaction is stirred at room temperature for 12 h, washed with water, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the target compound (yield: 65–70%).
Alternative Method :
Using EDCl/HOBt activation, the carboxylic acid (1.0 mmol), EDCl (1.2 mmol), HOBt (1.1 mmol), and the amine (1.0 mmol) are stirred in DMF at room temperature for 24 h. Purification affords the product in 60–65% yield.
Analytical Characterization
Key spectroscopic data for N-(2,3-dihydrobenzo[b]dioxin-6-yl)-5-phenyloxazole-2-carboxamide:
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.12 (s, 1H, oxazole-H), 7.85–7.45 (m, 5H, Ph), 6.90 (d, 1H, dioxan-H), 4.30 (s, 4H, OCH₂CH₂O) |
| ¹³C NMR | δ 162.1 (C=O), 148.9 (oxazole-C2), 140.2–125.3 (Ph, dioxan-C), 64.8 (OCH₂CH₂O) |
| IR | 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (oxazole ring) |
| LC-MS | [M+H]⁺ = 365.1 |
Challenges and Optimization
Oxazole Ring Stability
The oxazole ring is prone to hydrolysis under strongly acidic or basic conditions. Reactions must be conducted in neutral or mildly acidic environments.
Amine Reactivity
The electron-rich 1,4-benzodioxan amine exhibits lower nucleophilicity compared to aliphatic amines. Using excess acyl chloride (1.1–1.2 equiv) and prolonged reaction times (12–24 h) improves yields.
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates. However, DMF may complicate purification due to high boiling points, favoring DCM in large-scale syntheses.
Alternative Synthetic Routes
One-Pot Oxazole Formation and Coupling
A sequential protocol involves generating the oxazole ring in situ, followed by direct coupling with the amine. For example, treating phenylglyoxylic acid with CDI (1,1'-carbonyldiimidazole) forms an activated intermediate, which reacts with hydroxylamine and the amine in a single pot.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction times for both cyclization and coupling steps, achieving yields comparable to conventional methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
Building Block for Synthesis
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Reaction Chemistry
The compound can undergo various chemical reactions such as:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Using lithium aluminum hydride.
- Substitution Reactions : Involving nucleophilic or electrophilic substitutions depending on functional groups present.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. It has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, derivatives of this compound have been tested against breast and colon cancer cells, demonstrating significant cytotoxic effects .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. In vitro studies revealed effectiveness against several pathogenic strains, indicating its potential as a therapeutic agent against infections .
Enzyme Interactions
This compound interacts with various enzymes and proteins within biological systems. These interactions can lead to enzyme inhibition or activation, which is crucial for understanding its pharmacological effects .
Molecular Mechanisms
The molecular mechanisms underlying the effects of this compound involve binding interactions with biomolecules that may alter gene expression and cellular pathways. This aspect is essential for developing targeted therapies in cancer treatment and other diseases .
Case Study 1: Anticancer Evaluation
In a study published in Cancer Research, researchers synthesized derivatives based on this compound and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potency as anticancer agents .
Case Study 2: Antibacterial Efficacy
A study conducted to evaluate the antibacterial activity of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the compound's structure could enhance its antibacterial properties further .
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors or proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide
- (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide
Uniqueness
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin and phenyloxazole carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15N3O3
- Molecular Weight : 321.33 g/mol
- CAS Number : 1005268-64-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of key enzymes involved in metabolic pathways.
Enzyme Inhibition
-
Tyrosinase Inhibition :
- Tyrosinase is crucial for melanin production and is a target for skin-whitening agents. Studies indicate that compounds with similar structures exhibit significant tyrosinase inhibition, which could be extrapolated to this compound.
- IC50 Values : Related compounds have shown IC50 values ranging from 0.51 μM to over 200 μM, indicating varying degrees of inhibition potency .
- Antioxidant Activity :
Case Studies
- Antimicrobial Activity :
- Cytotoxicity Assays :
Comparative Analysis
The following table summarizes the biological activities reported for structurally related compounds:
Q & A
Basic Question
- 1H/13C NMR : Confirm regiochemistry of the oxazole ring and dihydrobenzo[b][1,4]dioxin moiety. Key signals include oxazole C=O (~165 ppm in 13C NMR) and dihydrodioxin CH₂ protons (δ 4.2–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C₁₈H₁₄N₂O₄: 323.1028) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
How can reaction conditions be optimized to enhance synthetic yield?
Advanced Question
- Solvent selection : Use DMF for amide coupling (improves solubility of aromatic intermediates) or switch to dichloromethane (DCM) to reduce side reactions .
- Temperature control : Maintain 0–5°C during coupling to minimize racemization; reflux oxazole precursors at 80–100°C .
- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDCI) and additives (DMAP) to boost efficiency .
- Yield tracking : Use LC-MS to monitor reaction progress and identify bottlenecks (e.g., unreacted amine or carboxylic acid) .
What strategies are employed to study structure-activity relationships (SAR) for kinase inhibition?
Advanced Question
- Analog synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups at para position) or dihydrodioxin rings (e.g., halogenation) to probe steric/electronic effects .
- Biological assays : Test analogs against kinase panels (e.g., CDK9, MAPK) using fluorescence polarization or ATPase assays. Measure IC₅₀ values and compare with parent compound .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in kinase active sites, focusing on hydrogen bonds with hinge regions .
How can contradictory biological activity data across studies be resolved?
Advanced Question
- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration, pH 7.4 buffer) to eliminate variability .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if fluorescence-based assays show discrepancies .
- Purity verification : Reanalyze compound batches via HPLC and elemental analysis; impurities >2% can skew results .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Question
- Pharmacophore modeling : Identify critical features (e.g., oxazole carbonyl, dihydrodioxin oxygen) for target engagement using Schrödinger Phase .
- Free-energy perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
